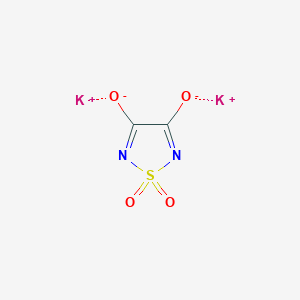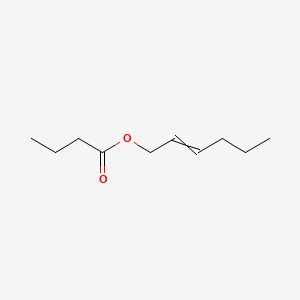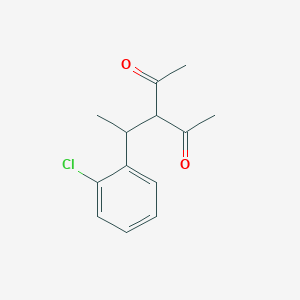
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a chemical compound with the molecular formula C2K2N2O4S. It is known for its unique structure, which includes a thiadiazole ring with two potassium ions. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate typically involves the reaction of 1,2,5-thiadiazole-3,4-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form radical anions.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical anions .
Applications De Recherche Scientifique
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets. The compound can form coordination complexes with metals, which can then interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5-Thiadiazole-3,4-dione
- 1,3,4-Thiadiazole-2,5-dithiol
- 1,2,5-Thiadiazole-1,1-dioxide
Uniqueness
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is unique due to its ability to form stable radical anions and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C2K2N2O4S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate |
InChI |
InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
Clé InChI |
SARUADISCAJJLX-UHFFFAOYSA-L |
SMILES canonique |
C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)



![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
